(2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride
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Overview
Description
(2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride is a synthetic compound that features an indole ring, an amino group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, morpholine, and appropriate amino acid derivatives.
Formation of the Indole Derivative: The indole ring is functionalized to introduce the desired substituents at specific positions.
Coupling Reaction: The functionalized indole is then coupled with the amino acid derivative under suitable conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: The amino and morpholine groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
(2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of indole derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The amino and morpholine groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(1H-indol-3-yl)propan-1-one: Lacks the morpholine ring, which may affect its biological activity.
(2S)-2-amino-3-(1H-indol-3-yl)-1-(piperidin-4-yl)propan-1-one: Contains a piperidine ring instead of a morpholine ring, which can lead to different interactions and properties.
Uniqueness
The presence of the morpholine ring in (2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride distinguishes it from other similar compounds. This structural feature can influence its solubility, stability, and interactions with biological targets, making it a unique compound for various applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-1-morpholin-4-ylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c16-13(15(19)18-5-7-20-8-6-18)9-11-10-17-14-4-2-1-3-12(11)14;/h1-4,10,13,17H,5-9,16H2;1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMVAZIHPXLYJN-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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